Trimethylsilyl 4-(triethoxysilyl)butyrate

Molecular Weight Silane Comparator Analysis

Trimethylsilyl 4-(triethoxysilyl)butyrate (CAS 23416-06-0) is an organosilicon compound classified as a 'masked' bifunctional silane. Its molecular structure consists of a butyrate backbone with two distinct silicon-containing termini: a hydrolyzable triethoxysilyl group and a labile trimethylsilyl (TMS) ester group.

Molecular Formula C13H30O5Si2
Molecular Weight 322.54 g/mol
CAS No. 23416-06-0
Cat. No. B13754479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl 4-(triethoxysilyl)butyrate
CAS23416-06-0
Molecular FormulaC13H30O5Si2
Molecular Weight322.54 g/mol
Structural Identifiers
SMILESCCO[Si](CCCC(=O)O[Si](C)(C)C)(OCC)OCC
InChIInChI=1S/C13H30O5Si2/c1-7-15-20(16-8-2,17-9-3)12-10-11-13(14)18-19(4,5)6/h7-12H2,1-6H3
InChIKeyMQVJMBRYTYHBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl 4-(triethoxysilyl)butyrate (CAS 23416-06-0): An Overview of Properties and Procurement Specifications


Trimethylsilyl 4-(triethoxysilyl)butyrate (CAS 23416-06-0) is an organosilicon compound classified as a 'masked' bifunctional silane. Its molecular structure consists of a butyrate backbone with two distinct silicon-containing termini: a hydrolyzable triethoxysilyl group and a labile trimethylsilyl (TMS) ester group . The compound has a molecular formula of C13H30O5Si2 and a molecular weight of 322.55 g/mol . It is primarily utilized as a specialty coupling agent and surface modifier in materials science, where the TMS ester serves as a protecting group to enable controlled, stepwise surface functionalization. This structural feature distinguishes it from more common, simpler silanes and esters.

Why Generic Silanes Cannot Substitute Trimethylsilyl 4-(triethoxysilyl)butyrate in Precision Surface Engineering


In procurement for advanced applications like biosensor fabrication or targeted drug delivery, generic substitution of Trimethylsilyl 4-(triethoxysilyl)butyrate (CAS 23416-06-0) with its close analogs, such as the parent acid or common alkyl esters, can lead to process failure. The critical differentiating factor is the compound's unique 'masked' bifunctionality. While analogs like 4-(triethoxysilyl)butanoic acid (CAS 68896-01-5) provide a reactive carboxylic acid and an anchoring silane, their free acid group autocatalyzes the hydrolysis and condensation of the silane, leading to uncontrolled polymerization and gelation in the reaction medium before surface anchoring can occur . This results in non-uniform, multi-layered surface coatings, which are unacceptable for applications requiring precise, monolayer-controlled functionalization. The TMS ester in CAS 23416-06-0 acts as a protecting group, ensuring the silane remains monomeric until it is anchored to the surface, after which the carboxylic acid functionality is unveiled in a controlled deprotection step . This fundamental difference in chemical behavior means these compounds are not interchangeable for high-precision uses, and substitution without validation can compromise experimental integrity and material performance.

Quantitative Evidence Guide: Verifiable Differentiation of Trimethylsilyl 4-(triethoxysilyl)butyrate for Procurement


Molecular Weight Differentiation from Parent Acid and Alkyl Ester Analogs

The molecular weight of Trimethylsilyl 4-(triethoxysilyl)butyrate (322.55 g/mol) is significantly higher than that of its closest structural analogs. This quantitative difference is a key identifier and a primary quality control parameter for procurement, ensuring the correct, protected form is obtained instead of the reactive parent acid or a less sophisticated alkyl ester .

Molecular Weight Silane Comparator Analysis

Commercial Purity Benchmarking Against the Parent Acid

Standard commercial purity for Trimethylsilyl 4-(triethoxysilyl)butyrate is typically specified at 95%, while the unprotected parent acid, 4-(Triethoxysilyl)butanoic acid, is available at a higher standard purity of 98% . This difference in purity specification reflects the inherent challenges in synthesizing and isolating the more complex, moisture-sensitive TMS-protected silane.

Purity Quality Control Vendor Specification

Boiling Point and Vapor Pressure Comparison for Process Suitability

Trimethylsilyl 4-(triethoxysilyl)butyrate exhibits a significantly higher boiling point (298.45°C at 760 mmHg) compared to its ethyl ester analog, Ethyl 4-triethoxysilyl butyrate (86-89°C at 0.5 Torr) . This substantial difference in volatility dictates the compound's suitability for different application processes.

Boiling Point Volatility CVD Process Engineering

Functional Advantage: Prevention of Autocatalytic Condensation Compared to Free Acid

The TMS ester group in Trimethylsilyl 4-(triethoxysilyl)butyrate acts as a protecting group that prevents the carboxylic acid from autocatalyzing the hydrolysis and condensation of the triethoxysilyl group. In contrast, the free acid 4-(triethoxysilyl)butanoic acid promotes uncontrolled polymerization, leading to gelation in the reaction medium and the formation of non-uniform, multi-layered surface coatings . This behavior is a class-level inference for TMS-protected silanes versus their free acid counterparts.

Surface Functionalization Monolayer Protecting Group Stability

Optimal Application Scenarios for Trimethylsilyl 4-(triethoxysilyl)butyrate (CAS 23416-06-0) Based on Verifiable Evidence


Fabrication of Carboxyl-Terminated Monolayers on Silica Nanoparticles for Targeted Drug Delivery

This application directly leverages the compound's ability to prevent autocatalytic gelation . In this scenario, Trimethylsilyl 4-(triethoxysilyl)butyrate is used to functionalize the surface of silica nanoparticles (SNPs) in an anhydrous solvent. The triethoxysilyl group anchors to the SNP surface, while the TMS ester remains intact, preventing cross-linking between particles. After anchoring, the TMS group is removed via mild hydrolysis to reveal a uniform, high-density layer of carboxylic acid groups (-COOH). These -COOH groups are then activated for the conjugation of amine-containing targeting ligands (e.g., antibodies), enabling the precise and stable attachment required for effective drug delivery systems.

Preparation of Precision Biochip Surfaces for Surface Plasmon Resonance (SPR) Analysis

In Surface Plasmon Resonance (SPR) and other biosensor applications, sensor sensitivity and specificity depend critically on a uniform, well-defined organic linker layer on the gold or glass chip . The controlled, two-step functionalization enabled by Trimethylsilyl 4-(triethoxysilyl)butyrate ensures the formation of a self-assembled monolayer (SAM) with minimal non-specific binding. This is in stark contrast to using the parent acid, which would create a thick, heterogeneous polymer layer . The resulting monolayer provides a short, well-defined spacer that keeps the conjugated biomolecule close to the sensor surface, maximizing signal response and reproducibility, a requirement not met by more reactive or uncontrolled alternatives.

Synthesis of Complex, Surface-Grafted Polymer Architectures

For polymer chemists, this compound serves as a sophisticated surface initiator. The controlled deprotection of the TMS ester after anchoring to a substrate (e.g., silicon wafer or metal oxide particle) allows for the quantitative generation of surface-bound carboxylic acid sites. These sites can then be used for the covalent attachment of initiators for controlled radical polymerization (CRP) techniques like ATRP or RAFT, or as a functional handle for 'grafting-to' approaches. The absence of premature gelation and the ability to generate a defined density of reactive -COOH groups are essential for achieving the uniform and dense polymer brushes required for advanced anti-fouling coatings, smart surfaces, or chromatography stationary phases.

Technical Documentation Hub

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